molecular formula C6H5N B3055835 1H-Pyrrole, 2-ethynyl- CAS No. 67237-51-8

1H-Pyrrole, 2-ethynyl-

Cat. No.: B3055835
CAS No.: 67237-51-8
M. Wt: 91.11 g/mol
InChI Key: IBHAUHPHCOMUJR-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-ethynyl- is a heterocyclic aromatic organic compound It consists of a five-membered ring containing four carbon atoms and one nitrogen atom, with an ethynyl group attached to the second carbon atom

Preparation Methods

The synthesis of 1H-Pyrrole, 2-ethynyl- can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with acetylene in the presence of a catalyst such as palladium or copper. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the ethynyl group on the pyrrole ring. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1H-Pyrrole, 2-ethynyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 2-ethylpyrrole.

    Substitution: Electrophilic substitution reactions are common, where the ethynyl group can be replaced by other functional groups using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole, 2-ethynyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers, dyes, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-ethynyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1H-Pyrrole, 2-ethynyl- can be compared with other similar compounds, such as:

    1H-Pyrrole, 2-ethyl-: This compound has an ethyl group instead of an ethynyl group, leading to different chemical properties and reactivity.

    1H-Pyrrole, 2-methyl-: The presence of a methyl group results in different steric and electronic effects compared to the ethynyl group.

    1H-Pyrrole, 2-phenyl-: The phenyl group introduces aromaticity and additional conjugation, affecting the compound’s stability and reactivity.

Properties

IUPAC Name

2-ethynyl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N/c1-2-6-4-3-5-7-6/h1,3-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHAUHPHCOMUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449470
Record name 1H-Pyrrole, 2-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67237-51-8
Record name 1H-Pyrrole, 2-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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